(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine
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Overview
Description
(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is a complex organic compound that features a furan ring, a trifluoromethyl group, and a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine typically involves multiple stepsThe sulfonyl amine group is then introduced via a sulfonylation reaction, often using sulfonyl chlorides and amines under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonyl group can form strong interactions with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Uniqueness
What sets (2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine apart is its combination of a furan ring, a trifluoromethyl group, and a sulfonyl amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10F3NO3S |
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Molecular Weight |
305.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10F3NO3S/c13-12(14,15)10-5-1-2-6-11(10)20(17,18)16-8-9-4-3-7-19-9/h1-7,16H,8H2 |
InChI Key |
DGTDOUYOPIPRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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